
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an amino acid derivative and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoic acid and methanol.
Esterification: The amino acid derivative undergoes esterification with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄, H₂/Ni
Substitution: NBS, SOCl₂, RLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-2-amino-3-(4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(4-ethylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(4-isopropylphenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H22ClNO2 |
|---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
SFESEJHDRFCZJC-YDALLXLXSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


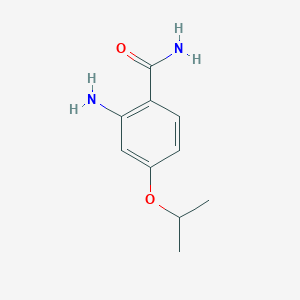
![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
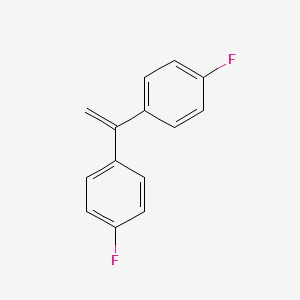
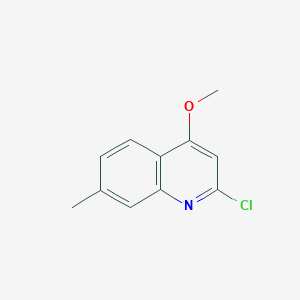

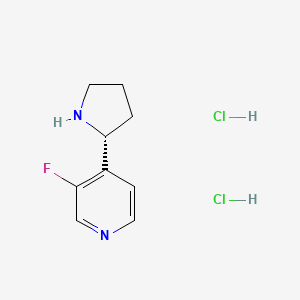
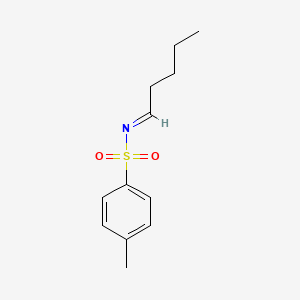
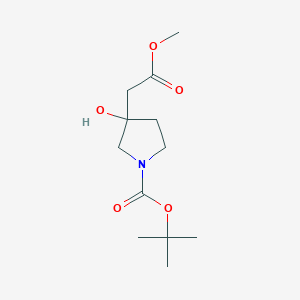
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
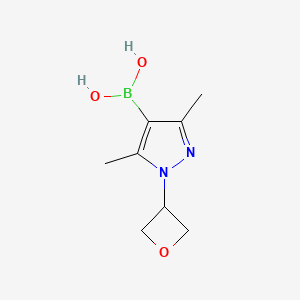
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
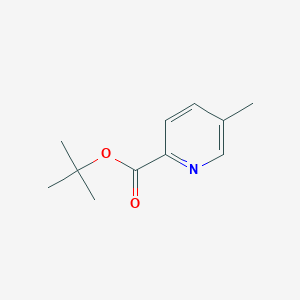

![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)
